molecular formula C7H6N2O B151416 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 134682-54-5

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No.: B151416
CAS No.: 134682-54-5
M. Wt: 134.14 g/mol
InChI Key: YAUVSURSWJMKFT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 . It has also been designed and synthesized as a colchicine-binding site inhibitor .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results demonstrate the molecular and cellular effects of the compound’s action.

Action Environment

It is known that the fgfr family has four distinct isoforms (fgfr1–4) found across various tissue types and expressed to different extents under varying conditions . This suggests that the compound’s action may be influenced by the specific tissue environment and the expression level of FGFRs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-bromo-2-chloro-4-methyl-5-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization using iron and acetic acid . This method provides a straightforward route to the desired heterocyclic core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic reagents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one has several scientific research applications:

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.

    1H-Pyrrolo[3,2-b]pyridine: Shares structural similarities but differs in its chemical reactivity and applications.

Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing novel therapeutic agents .

Properties

IUPAC Name

1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUVSURSWJMKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576948
Record name 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134682-54-5
Record name 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,3,7-tribromo-5-azaoxindole (6.4 g, 17.3 mmol) in ethanol (1200 ml) was added 10% Pd on charcoal (3.2 g). The mixture was hydrogenated under 3 atm. hydrogen gas for 3 hours using a Parr shaker. The catalyst was removed by filtration of the mixture through a pad of Celite®, washing well with ethanol. On removal of the solvent, a brown solid remained (predominantly the hydrobromide of the desired product), 3.5 g. This was dissolved in water, treated with activated charcoal and filtered through Celite®. The pH of the filtrate was adjusted to 7.5 by the addition of saturated aqueous NaHCO3 solution. The mixture was then extracted with n-butanol (3×). The combined n-butanol extracts were washed with brine, dried over magnesium sulfate and concentrated in vacuo to leave a solid. This was triturated with butanone and filtered to collect 5-azaoxindole as a tan solid (1.6 g, 69%). After removal of butanone, the mother liquor yielded a solid which was recrystallized from methanol to yield more of the title compound (50 mg), m.p.>250° C.
Name
3,3,7-tribromo-5-azaoxindole
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one?

A1: 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one crystallizes in the orthorhombic system, specifically in the P212121 space group (no. 19). Its unit cell dimensions are: a = 7.5411(2) Å, b = 11.5148(2) Å, and c = 12.5370(2) Å, with a unit cell volume (V) of 1088.64(4) Å3. The crystal structure contains 4 molecules per unit cell (Z = 4). The refinement parameters are Rgt(F) = 0.0301 and wRref(F2) = 0.0826. The data was collected at a temperature (T) of 296 K. []

Q2: Can you describe a method for synthesizing a derivative of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one?

A2: One method utilizes a CuCl2-mediated direct oxidative coupling reaction to synthesize 1,3-dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one from N-methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. This approach offers a potential route to synthesize 3,3-disubstituted aza-oxindoles, a class of compounds exhibiting various biological activities, including anti-inflammatory properties and kinase inhibition. []

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